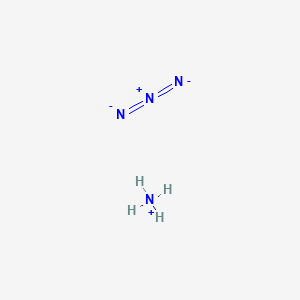
Ammonium azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium azide is a chemical compound with the formula [NH4]N3, consisting of ammonium cations ([NH4]+) and azide anions ([N3]−). This colorless crystalline salt is known for its explosive properties, although it has a remarkably low sensitivity compared to other inorganic azides . It was first synthesized by Theodor Curtius in 1890 .
准备方法
Synthetic Routes and Reaction Conditions: Ammonium azide can be synthesized by reacting ammonia with hydrazoic acid. The reaction is typically carried out in an aqueous solution, where ammonia gas is bubbled through a solution of hydrazoic acid, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure safety and maximize yield. The reaction is typically conducted in a controlled environment to prevent any accidental detonation .
化学反应分析
Types of Reactions: Ammonium azide undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes into nitrogen gas and ammonia.
Substitution: The azide ion ([N3]−) is a good nucleophile and can participate in nucleophilic substitution reactions, forming various organic azides.
Reduction: this compound can be reduced to ammonia and nitrogen gas under certain conditions.
Common Reagents and Conditions:
Decomposition: Heating this compound to temperatures above 160°C causes it to decompose.
Substitution: Azide ions can react with alkyl halides in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can reduce this compound.
Major Products Formed:
Decomposition: Nitrogen gas and ammonia.
Substitution: Organic azides.
Reduction: Ammonia and nitrogen gas.
科学研究应用
High-Energy Density Materials
High-Pressure Transformations
Ammonium azide has been studied for its transformation under high pressure and temperature conditions. Research indicates that compressing this compound can lead to the formation of high-energy-density polynitrogen compounds, which are of interest for their potential use in advanced energetic materials. The transformation process involves complex phase changes and the generation of new nitrogen-rich phases that could be harnessed for military and aerospace applications .
Case Study: High-Pressure Behavior
A combined theoretical and experimental study on this compound's behavior under high pressure revealed significant changes in its structural properties. The study utilized density functional theory alongside experimental methods to analyze phase stability and lattice dynamics, indicating that this compound could serve as a precursor for synthesizing novel energetic materials .
Chemical Synthesis
Synthesis of Azides
this compound serves as a versatile reagent in organic synthesis, particularly in the preparation of various azides. It has been utilized to synthesize substituted sulfamoyl azides through reactions with sulfuryl azide chloride and amines, demonstrating its utility in expanding the library of azide compounds for further chemical transformations .
Thermal Decomposition Studies
The thermal decomposition of this compound is another area of research that highlights its application in understanding solid-state reactions. Studies have shown that upon heating, this compound decomposes to produce nitrogen gas and ammonia, which can be valuable in applications that require controlled release of gases .
Energetic Materials Research
Fuel Additive Research
this compound has been investigated as a potential fuel additive in ionic propulsion systems. Its endothermic vaporization properties allow it to be used effectively as a stabilizing agent in propellant formulations, enhancing performance while reducing the risk of detonation under certain conditions .
Material Science Applications
Polynitrogen Compounds Development
The ongoing research into this compound's transformation into polynitrogen compounds suggests promising applications in material science. These compounds may offer enhanced stability and energy density compared to traditional explosives, making them suitable for safer military applications and advanced propulsion systems .
Summary Table of Applications
作用机制
The primary mechanism of action for ammonium azide involves its decomposition into nitrogen gas and ammonia. This decomposition is highly exothermic and can be triggered by heat or shock. The azide ion ([N3]−) acts as a nucleophile in various chemical reactions, forming bonds with electrophilic centers .
相似化合物的比较
- Sodium azide (NaN3)
- Potassium azide (KN3)
- Lithium azide (LiN3)
- Silver azide (AgN3)
Comparison: Ammonium azide is unique among azides due to its relatively low sensitivity to shock and friction, making it safer to handle compared to other azides like sodium azide and silver azide . Additionally, this compound’s decomposition primarily produces nitrogen gas and ammonia, whereas other azides may produce different byproducts .
属性
CAS 编号 |
12164-94-2 |
|---|---|
分子式 |
H4N4 |
分子量 |
60.06 g/mol |
IUPAC 名称 |
azanium;azide |
InChI |
InChI=1S/HN3.H3N/c1-3-2;/h1H;1H3 |
InChI 键 |
MXZUDRZKSUUQRR-UHFFFAOYSA-N |
SMILES |
[NH4+].[N-]=[N+]=[N-] |
规范 SMILES |
N.N=[N+]=[N-] |
同义词 |
ammonium azide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















